molecular formula C15H21NO2 B6697107 N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide

N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide

Cat. No.: B6697107
M. Wt: 247.33 g/mol
InChI Key: PBRHHYMZRHQMEK-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of amides It features a cyclopropyl group, a hydroxyethyl group, and an ethylphenyl group attached to an acetamide backbone

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-11-5-3-4-6-13(11)9-15(18)16-10-14(17)12-7-8-12/h3-6,12,14,17H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRHHYMZRHQMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(=O)NCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxyethyl group: This step may involve the reaction of an appropriate alkene with a hydroxyethylating agent.

    Attachment of the ethylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Formation of the acetamide: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-phenylacetamide: Lacks the cyclopropyl and ethyl groups.

    N-(2-cyclopropyl-2-hydroxyethyl)-2-phenylacetamide: Lacks the ethyl group.

    N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-methylphenyl)acetamide: Has a methyl group instead of an ethyl group.

Uniqueness

N-(2-cyclopropyl-2-hydroxyethyl)-2-(2-ethylphenyl)acetamide is unique due to the combination of its cyclopropyl, hydroxyethyl, and ethylphenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

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